2,4-Difluoro-5-nitrophenol
Description
2,4-Difluoro-5-nitrophenol (CAS 113512-57-5) is a fluorinated nitroaromatic compound with the molecular formula C₆H₃F₂NO₃ and a molecular weight of 175.09 g/mol . It exists as a crystalline solid at room temperature and is classified into purity grades such as GR (≥97%), AR (≥95%), CP (≥90%), and LR (≥80%), which determine its suitability for analytical research, industrial synthesis, or general laboratory use . The compound’s structure features a hydroxyl group at position 1, fluorine atoms at positions 2 and 4, and a nitro group at position 5 (Figure 1). This substitution pattern enhances its electron-withdrawing character, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
2,4-difluoro-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO3/c7-3-1-4(8)6(10)2-5(3)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRYCTJAGPDVEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448349 | |
| Record name | 2,4-Difluoro-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113512-57-5 | |
| Record name | 2,4-Difluoro-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluoro-5-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Nitration of Ethyl 2,4-Difluorophenoxycarboxylate
This method, described in a 2016 synthesis protocol, proceeds via a two-stage process:
Stage 1: Nitration
A solution of ethyl 2,4-difluorophenoxycarboxylate (3.1 g, 16 mmol) in concentrated sulfuric acid (10 mL) is treated with fuming nitric acid (0.78 mL, 19 mmol) at 0°C. The exothermic reaction is maintained at 0°C for 15 minutes to prevent side reactions such as ring sulfonation. The crude product is extracted with ethyl acetate, washed with brine, and concentrated to yield a nitro intermediate as a viscous syrup.
Stage 2: Hydrolysis
The intermediate is dissolved in methanol (20 mL) and treated with sodium bicarbonate (4.0 g, 47 mmol) at room temperature for 16 hours. Acidification with 3M HCl to pH ~5 precipitates the product, which is extracted with dichloromethane and dried to afford this compound in 84% yield.
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | Ethyl 2,4-difluorophenoxycarboxylate |
| Nitrating Agent | Fuming HNO₃ in H₂SO₄ |
| Reaction Temperature | 0°C (Stage 1), 20°C (Stage 2) |
| Yield | 84% |
| Purity | >99% (by ¹H NMR) |
¹H NMR (400 MHz, Acetone-d₆): δ 9.59 (s, 1H, -OH), 7.78 (t, J = 7.2 Hz, 1H), 7.45 (t, J = 10.4 Hz, 1H).
Reaction Mechanism and Kinetic Considerations
Nitration Mechanism
The nitration of aromatic rings proceeds via electrophilic substitution. In concentrated H₂SO₄, nitric acid generates the nitronium ion (NO₂⁺), which attacks the electron-rich ortho/para positions of the phenolic ring. Fluorine’s -I effect deactivates the ring, necessitating strong nitrating conditions.
Critical Factors:
-
Temperature Control: Maintaining 0°C minimizes polysubstitution and oxidative byproducts.
-
Acid Strength: H₂SO₄ protonates the phenolic oxygen, enhancing ring activation for nitration.
Hydrolysis of Carbonate Esters
The hydrolysis of the ethyl carbonate group in Stage 2 involves nucleophilic attack by bicarbonate (HCO₃⁻) on the carbonyl carbon, cleaving the ester bond to release CO₂ and ethanol. The phenolic -OH group is regenerated upon acidification.
Optimization Strategies
Solvent Effects
Methanol in Stage 2 promotes solubility of the intermediate while avoiding side reactions. Alternatives like isopropanol or tert-butanol may enhance selectivity in scaled-up reactions.
Industrial Scalability and Challenges
Waste Management
The primary method generates spent sulfuric acid, requiring neutralization and disposal. Industrial adaptations might employ:
-
Acid Recycling: Distillation to recover H₂SO₄.
-
Green Solvents: Substituting ethyl acetate with cyclopentyl methyl ether (CPME) for reduced environmental impact.
Purity Control
Chromatographic analyses (HPLC, GC-MS) are critical for detecting impurities such as:
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2,4-Difluoro-3-nitrophenol: A regioisomer formed via meta-nitration.
-
Dinitrated Byproducts: Resulting from over-nitration.
Chemical Reactions Analysis
Reduction Reactions
The nitro group (-NO₂) undergoes selective reduction under controlled conditions:
Key Reaction:
| Condition | Reagent/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C (5% w/w) | 2,4-Difluoro-5-aminophenol | 92% | |
| Acidic reduction | Sn/HCl | 2,4-Difluoro-5-aminophenol | 85% |
Mechanistic Insight:
The nitro group is reduced to an amine (-NH₂) via intermediate nitroso and hydroxylamine stages. Fluorine atoms remain inert under these conditions .
Nucleophilic Aromatic Substitution
Fluorine substituents at positions 2 and 4 participate in nucleophilic substitution due to the electron-withdrawing effects of the nitro group.
Amine Substitution
Example Reaction:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Dimethylamine | DMF, 100°C, 24h | 2-Dimethylamino-4-fluoro-5-nitrophenol | 71% | |
| Ethanolamine | KOH, H₂O, 15min | 2-Hydroxy-4-fluoro-5-nitrophenol | 59% |
Key Observation:
Steric hindrance from the nitro group slows substitution at position 5, favoring mono-substitution .
Oxidation Reactions
The phenolic hydroxyl group is susceptible to oxidation:
Reaction Pathway:
| Oxidizing Agent | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| KMnO₄ | 2,4-Difluoro-5-nitroquinone | Acidic, 60°C | 78% | |
| CrO₃ | Partially oxidized derivatives | H₂SO₄, RT | 45% |
Note: Over-oxidation risks degradation of the aromatic ring .
Stability and Decomposition
Thermal studies reveal decomposition pathways:
Thermogravimetric Analysis (TGA):
Critical Finding:
The para-nitro group acts as the primary trigger bond for thermal decomposition, releasing significant exothermic energy () .
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Dominant Site |
|---|---|---|---|
| Nitro Reduction | 45.2 | C5-NO₂ | |
| Fluorine Substitution | 78.9 | C2-F/C4-F | |
| Phenolic Oxidation | 62.3 | C1-OH |
Scientific Research Applications
Medicinal Chemistry
DFNP has been utilized in the synthesis of various biologically active compounds. Its structure allows it to act as a precursor in the development of pharmaceuticals targeting specific biological pathways.
Case Study: Inhibition of α-Glucosidase
Recent studies have shown that DFNP derivatives exhibit significant inhibitory activity against α-glucosidase, an enzyme implicated in carbohydrate metabolism. The compound's electron-withdrawing fluorine atoms enhance its interaction with the enzyme's active site, leading to improved potency.
| Compound | IC (μM) | Activity Level |
|---|---|---|
| DFNP | 53.52 | Moderate |
| Trifluoromethyl derivative | 13.25 | High |
| Aza-flavanone derivative | 72.39 | Low |
This table illustrates the comparative inhibitory activities of DFNP and its derivatives against α-glucosidase, highlighting the influence of substituents on biological activity .
Chemical Synthesis
DFNP serves as a key intermediate in organic synthesis, particularly in the preparation of fluorinated compounds. Its ability to undergo electrophilic substitution reactions makes it valuable for creating complex molecular architectures.
Applications in Synthesis:
- Fluorination Reactions : DFNP can be used as a building block for introducing difluoromethyl groups into aromatic systems, enhancing their biological activity.
- Synthesis of Nitrophenols : It is employed in synthesizing other nitrophenolic compounds that have applications in dyes and agrochemicals .
Biochemical Research
In biochemical applications, DFNP is utilized for studying enzyme interactions and protein modifications.
Case Study: Protein Labeling
DFNP has been used as a labeling agent in Western blotting techniques due to its ability to form stable adducts with amino acids. This property allows researchers to track protein expression levels effectively.
| Application | Methodology | Result |
|---|---|---|
| Protein Labeling | Western Blotting | Enhanced detection sensitivity |
| Enzyme Inhibition | Fluorescence Assays | Quantitative inhibition analysis |
These applications demonstrate DFNP's versatility as a research tool in biochemistry .
Environmental Chemistry
DFNP's stability and reactivity make it a candidate for studies on environmental pollutants and their degradation pathways. Understanding its behavior can aid in assessing the environmental impact of fluorinated compounds.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-nitrophenol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Mono-Fluoro Isomers
- 4-Fluoro-3-nitrophenol (CAS 2105-96-6): Molecular formula: C₆H₄FNO₃. Key differences: A single fluorine atom at position 4 and a nitro group at position 3. Properties: Reduced acidity compared to 2,4-difluoro-5-nitrophenol due to fewer electron-withdrawing groups. Primarily used in dye synthesis .
- 2-Fluoro-5-nitrophenol (CAS 22510-08-3): Molecular formula: C₆H₄FNO₃. Key differences: Fluorine at position 2 and nitro at position 4. Properties: Lower melting point and weaker acidity than the difluoro analog. Commonly employed in cross-coupling reactions .
Difluoro-Nitrophenol Derivatives
- 2,5-Difluoro-4-nitrophenol (CAS 120103-18-6): Molecular formula: C₆H₃F₂NO₃. Key differences: Fluorine atoms at positions 2 and 5, nitro at position 4. Properties: Higher solubility in polar solvents due to the nitro group’s para position. Used in polymer stabilization .
- 2,4-Difluoro-5-nitroanisole (CAS 179011-39-3): Molecular formula: C₇H₅F₂NO₄. Key differences: Methoxy group replaces the hydroxyl group. Properties: Reduced acidity (pKa ~8.5 vs. ~5.2 for the parent phenol). Applied in nucleophilic aromatic substitution reactions .
Halogen-Substituted Analogs
- 2-Bromo-4-fluoro-5-nitrophenol (CAS 84478-87-5): Molecular formula: C₆H₃BrFNO₃. Key differences: Bromine replaces fluorine at position 2. Properties: Increased molecular weight (236.0 g/mol) and lower thermal stability. Utilized in heavy-metal chelation studies .
Functional Group Variants
- 5-Amino-2,4-difluorophenol (CAS 113512-71-3): Molecular formula: C₆H₅F₂NO. Key differences: Amino group replaces the nitro group. Properties: Lower acidity (pKa ~9.8) and enhanced nucleophilicity. Used as a precursor in antibiotic synthesis .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Acidity (pKa) | Primary Applications |
|---|---|---|---|---|---|---|
| This compound | 113512-57-5 | C₆H₃F₂NO₃ | 175.09 | 2-F, 4-F, 5-NO₂ | ~5.2 | Pharmaceutical intermediates |
| 4-Fluoro-3-nitrophenol | 2105-96-6 | C₆H₄FNO₃ | 157.10 | 4-F, 3-NO₂ | ~6.8 | Dye synthesis |
| 2,5-Difluoro-4-nitrophenol | 120103-18-6 | C₆H₃F₂NO₃ | 175.09 | 2-F, 5-F, 4-NO₂ | ~5.5 | Polymer stabilization |
| 2,4-Difluoro-5-nitroanisole | 179011-39-3 | C₇H₅F₂NO₄ | 205.12 | 2-F, 4-F, 5-NO₂, 1-OCH₃ | ~8.5 | Organic synthesis |
| 5-Amino-2,4-difluorophenol | 113512-71-3 | C₆H₅F₂NO | 145.11 | 2-F, 4-F, 5-NH₂ | ~9.8 | Antibiotic precursors |
Key Research Findings
Acidity Trends: The presence of two fluorine atoms in this compound significantly lowers its pKa (~5.2) compared to mono-fluoro analogs (pKa ~6.8) due to enhanced electron withdrawal .
Reactivity in Synthesis: The nitro group at position 5 facilitates regioselective reactions, such as catalytic hydrogenation to amines, which is less efficient in analogs like 2,5-Difluoro-4-nitrophenol .
Thermal Stability : Halogen-substituted derivatives (e.g., bromo analogs) exhibit lower thermal stability, limiting their use in high-temperature applications compared to fluorine-only variants .
Biological Activity
2,4-Difluoro-5-nitrophenol (DFNP) is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C₆H₃F₂NO₃ and a molecular weight of approximately 175.09 g/mol. The compound features two fluorine atoms at the 2 and 4 positions and a nitro group at the 5 position of the phenolic ring. Its unique structure contributes to its reactivity and potential biological activities.
The biological activity of DFNP is primarily attributed to its functional groups:
- Nitro Group : Participates in redox reactions, which can influence various biochemical pathways.
- Fluorine Atoms : Enhance lipophilicity and stability, affecting the compound's interaction with biological membranes and enzymes.
These interactions suggest that DFNP may serve as a model compound for studying similar phenolic compounds in drug development.
Antimicrobial Properties
Research indicates that derivatives of DFNP exhibit antimicrobial activity. For example:
- Antibacterial Activity : DFNP has shown potential against various bacterial strains, including Echerichia coli and Staphylococcus aureus. The disc diffusion method demonstrated significant inhibition zones, indicating effective antibacterial properties .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Echerichia coli | 15 |
| Staphylococcus aureus | 18 |
Anticancer Potential
DFNP's derivatives are also being explored for anticancer activities. Preliminary studies have shown that certain compounds derived from DFNP can inhibit cancer cell proliferation:
- IC50 Values : In vitro studies reported IC50 values indicating effective cytotoxicity against various cancer cell lines, although specific values for DFNP itself require further investigation .
Case Studies
- Antibacterial Efficacy : A study utilized the disc diffusion method to evaluate DFNP's antibacterial efficacy against gram-positive and gram-negative bacteria. Results indicated that DFNP had a comparable effect to standard antibiotics like amoxicillin, making it a candidate for further therapeutic exploration .
- Anticancer Activity : Another study focused on assessing the antiproliferative effects of DFNP derivatives on human cancer cell lines. The results suggested that these compounds could induce apoptosis in cancer cells, highlighting their potential as anticancer agents .
Toxicity Profile
While investigating DFNP's biological activity, it is crucial to consider its toxicity:
Q & A
How can researchers optimize the synthesis of 2,4-Difluoro-5-nitrophenol to minimize by-products?
Answer:
Optimization requires systematic variation of reaction parameters such as temperature, stoichiometry, and solvent polarity. For nitrophenol derivatives, fluorination and nitration steps often compete, leading to regioisomers like 4-fluoro-2-nitrophenol (CAS 394-33-2) or 5-fluoro-2-nitrophenol (CAS 446-36-6). Use HPLC or GC-MS to monitor intermediate stages and adjust the nitration agent (e.g., HNO₃/H₂SO₄) concentration to favor the desired product. Kinetic studies of analogous compounds suggest that controlling electrophilic aromatic substitution selectivity via meta-directing fluorine substituents is critical .
What spectroscopic techniques are most effective for characterizing this compound?
Answer:
A combination of ¹⁹F NMR and ¹H NMR resolves fluorine and nitro group positions, while FT-IR identifies phenolic O-H stretches (~3300 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹). Mass spectrometry (EI-MS) confirms molecular weight (157.09 g/mol) and fragmentation patterns. Cross-reference data with NIST-standardized spectra for structurally similar compounds (e.g., 5-methyl-2-nitrophenol, CAS 700-38-9) to validate assignments .
How do hydroxyl radicals (·OH) interact with this compound in aqueous environments?
Answer:
Pulse radiolysis experiments reveal that ·OH reacts via addition to aromatic rings or hydrogen abstraction from phenolic groups. Rate constants (k) for analogous nitrophenols range from 1.2 × 10⁹ to 3.5 × 10⁹ M⁻¹s⁻¹. For this compound, computational modeling (DFT) can predict reactive sites, but experimental validation using competitive kinetics with reference compounds (e.g., 4-nitrophenol) is essential to resolve contradictions in reported k values .
What experimental strategies address contradictions in toxicokinetic data for nitrophenol derivatives?
Answer:
Discrepancies in absorption or metabolism studies arise from interspecies variability (e.g., rodent vs. human liver microsomes). Design cross-species assays using isotopically labeled this compound to track metabolite formation via LC-MS/MS. Prioritize in vitro models (e.g., Caco-2 cells for intestinal absorption) to isolate variables confounding in vivo data. The ATSDR Toxicological Profile highlights placental barrier penetration as a key data gap requiring fetal hemoglobin-specific assays .
How can researchers mitigate photodegradation artifacts during stability studies of this compound?
Answer:
Nitrophenols are prone to UV-induced degradation. Conduct stability tests under controlled light (amber glassware) and inert atmospheres (N₂ purge). Use actinometry to quantify light exposure and compare degradation pathways (e.g., nitro group reduction to amine) under UV-A vs. UV-C. For long-term storage, lyophilization with cryoprotectants (e.g., trehalose) preserves integrity better than aqueous solutions .
What computational tools predict the reactivity of this compound in nucleophilic aromatic substitution?
Answer:
DFT-based software (e.g., Gaussian, ORCA) calculates partial charges and frontier molecular orbitals to identify reactive positions. Compare with experimental data for analogs like 2,6-dichloro-4-nitrophenol (CAS 364-32-9), where nitro and halogen groups direct substitution. Validate predictions via kinetic isotope effect (KIE) studies using deuterated solvents to probe transition states .
How should researchers handle conflicting data on the environmental persistence of nitrophenols?
Answer:
Contradictions arise from variable test conditions (pH, microbial activity). Apply systematic meta-analysis using PRISMA guidelines to aggregate data from OECD 301 biodegradation tests. Replicate studies under standardized conditions (e.g., OECD 301F) and report limits of detection (LODs) for HPLC or GC methods. Open-data platforms (e.g., ECHA) improve reproducibility by sharing raw datasets .
What methodologies quantify this compound in biological matrices with high sensitivity?
Answer:
Develop a LC-MS/MS method using multiple reaction monitoring (MRM) for transitions like m/z 157 → 109 (loss of NO₂). Include isotopically labeled internal standards (e.g., ¹³C₆-2,4-Difluoro-5-nitrophenol) to correct matrix effects. Validate against ELISA-based detection (e.g., p-nitrophenyl phosphate assays) to cross-check specificity .
How does the electron-withdrawing effect of fluorine substituents influence the acidity of this compound?
Answer:
Fluorine atoms increase acidity by stabilizing the deprotonated form via inductive effects. Measure pKa using potentiometric titration in DMSO-water mixtures and compare with computational results (e.g., COSMO-RS). For this compound, expect a pKa ~4–5, similar to 4-fluoro-2-nitrophenol (pKa 4.2). Contrast with non-fluorinated analogs (e.g., 2-nitrophenol, pKa 7.2) to quantify substituent effects .
What are best practices for reconciling open-data mandates with intellectual property concerns in nitrophenol research?
Answer:
Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for non-sensitive data (e.g., synthetic protocols). Use embargo periods for patent-pending discoveries. For toxicokinetic data, anonymize human-derived datasets via k-anonymity algorithms before depositing in repositories like Zenodo or Figshare. The BIH QUEST Center provides frameworks for balancing transparency with privacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
